Bixin

Description

Properties

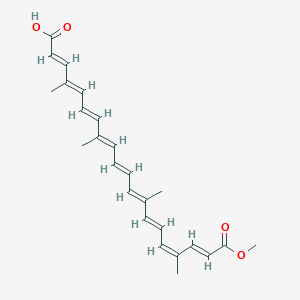

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16Z,18E)-20-methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O4/c1-20(12-8-14-22(3)16-18-24(26)27)10-6-7-11-21(2)13-9-15-23(4)17-19-25(28)29-5/h6-19H,1-5H3,(H,26,27)/b7-6+,12-8+,13-9+,18-16+,19-17+,20-10+,21-11+,22-14+,23-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFGELQLHMBRHD-SLEZCNMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C/C(=O)OC)/C=C/C=C(\C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024629 | |

| Record name | Bixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Bixin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6983-79-5 | |

| Record name | Bixin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6983-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bixin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006983795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (9-cis)-hydrogen-6,6'-diapo-ψ,ψ-carotenedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L7T4VB66G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Bixin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189.5 - 190.5 °C | |

| Record name | alpha-Bixin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Bixin Biosynthetic Pathway in Bixa orellana: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Bixin, a vibrant red-orange apocarotenoid derived from the seeds of the annatto tree (Bixa orellana), holds significant commercial value as a natural colorant in the food, cosmetic, and pharmaceutical industries. Its unique chemical structure and biological properties have also attracted considerable research interest for potential therapeutic applications. This technical guide provides an in-depth exploration of the bixin biosynthetic pathway, detailing the enzymatic steps, genetic regulation, and subcellular organization. Furthermore, it presents available quantitative data on metabolite accumulation, outlines key experimental protocols for studying the pathway, and provides visual representations of the core processes to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The annatto tree, Bixa orellana, is the primary natural source of bixin. The pigment is synthesized and accumulates in the seed aril. The biosynthetic pathway of bixin is a specialized branch of the broader carotenoid pathway, initiating from the C40 carotenoid, lycopene. The conversion of lycopene to bixin involves a series of enzymatic reactions, including oxidative cleavage, dehydrogenation, and methylation. Understanding the intricacies of this pathway is crucial for metabolic engineering efforts aimed at enhancing bixin yield and for exploring the therapeutic potential of its intermediates and final product.

The Core Biosynthetic Pathway

The biosynthesis of bixin from lycopene is a three-step enzymatic cascade. The pathway was first proposed based on expressed sequence tag (EST) analysis and later confirmed through heterologous expression studies.[1][2]

-

Lycopene Cleavage: The pathway initiates with the symmetrical oxidative cleavage of lycopene at the 5,6 and 5',6' double bonds. This reaction is catalyzed by a lycopene cleavage dioxygenase (LCD) , a member of the carotenoid cleavage dioxygenase (CCD) family, specifically the CCD4 subfamily.[1] This initial step yields the C24 dialdehyde intermediate, bixin aldehyde. Several members of the BoCCD1 and BoCCD4 gene families have been identified and shown to be involved in this primary cleavage.[3]

-

Oxidation to Norbixin: The terminal aldehyde groups of bixin aldehyde are then oxidized to carboxylic acids by a bixin aldehyde dehydrogenase (ALDH) .[1][2] This enzymatic step results in the formation of the dicarboxylic apocarotenoid, norbixin.

-

Methylation to Bixin: In the final step, one of the carboxyl groups of norbixin is methylated, a reaction catalyzed by norbixin carboxyl methyltransferase (NMT) , which belongs to the SABATH family of methyltransferases.[1][4] This methylation yields the final product, bixin, which is a monomethyl ester of norbixin.

Subcellular Localization

The initial steps of the bixin pathway, starting from the carotenoid precursor lycopene, are understood to occur within the plastids, specifically the chromoplasts of the seed aril cells.[5] The accumulation of bixin is observed within the large central vacuole of specialized cells in the developing mesotesta.[1]

Quantitative Data

Quantitative analysis of metabolites and gene expression provides crucial insights into the dynamics and regulation of the bixin biosynthetic pathway.

Table 1: Bixin Content During Seed Development in Bixa orellana Accessions

| Seed Developmental Stage | Bixin Content (mg/g dry weight) in N4P Accession (High Producer) | Bixin Content (mg/g dry weight) in P13W Accession (Low Producer) |

| S1 (Initial) | 1.5 ± 0.2 | 0.8 ± 0.1 |

| S2 (Early) | 10.2 ± 1.1 | 4.5 ± 0.5 |

| S3 (Intermediate) | 25.8 ± 2.3 | 12.1 ± 1.3 |

| S4 (Late) | 45.6 ± 3.9 | 20.7 ± 2.1 |

| S5 (Mature) | 28.3 ± 2.5 | 13.2 ± 1.4 |

Data adapted from Carballo-Uicab et al., 2019.[1]

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source |

| Lycopene Cleavage Dioxygenase (BoLCD/BoCCD) | Lycopene | Data not available | Data not available | - |

| Bixin Aldehyde Dehydrogenase (BoALDH) | Bixin Aldehyde | Data not available | Data not available | - |

| Norbixin Carboxyl Methyltransferase (BoNMT) | Norbixin, S-adenosyl-L-methionine | Data not available | Data not available | - |

Table 3: Gene Expression Levels

| Gene | Developmental Stage/Tissue | Expression Level (e.g., RPKM/FPKM/TPM) | Source |

| BoCCD1-1 | Immature Seeds (High Bixin) | Upregulated | Carballo-Uicab et al., 2019[1] |

| BoCCD4-3 | Immature Seeds (High Bixin) | Upregulated | Carballo-Uicab et al., 2019[1] |

| BoALDH | Immature Seeds | High Expression | Jako et al., 2002[2] |

| BoNMT (BoSABATH) | Immature Seeds | High Expression | Jako et al., 2002[2] |

Note: While several studies have performed qRT-PCR and transcriptomic analyses showing upregulation of these genes during seed development, comprehensive, tabulated RNA-seq data with specific expression values were not available in the reviewed literature.

Experimental Protocols

Quantification of Bixin and Norbixin by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described for the analysis of annatto extracts.

4.1.1. Sample Preparation (from Bixa orellana seeds)

-

Grind dried Bixa orellana seeds to a fine powder.

-

Accurately weigh approximately 100 mg of the seed powder.

-

Extract the pigments using a suitable organic solvent (e.g., acetone, chloroform, or a mixture of cyclohexane and acetone) through methods such as Soxhlet extraction or ultrasonication for 20-30 minutes.

-

Filter the extract to remove solid particles.

-

Evaporate the solvent under reduced pressure.

-

Redissolve the dried extract in a known volume of the mobile phase for HPLC analysis.

4.1.2. HPLC Conditions

-

Instrument: HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient system. A common mobile phase is a mixture of acetonitrile and aqueous acetic acid (e.g., 0.4% v/v) or methanol and 0.5% formic acid in water (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 450-470 nm.

-

Quantification: Use external standards of pure bixin and norbixin to generate a calibration curve.

Heterologous Expression and Functional Characterization of Bixin Biosynthesis Enzymes

This general workflow is based on studies characterizing carotenoid cleavage dioxygenases.

4.2.1. Gene Cloning and Vector Construction

-

Isolate total RNA from immature Bixa orellana seeds.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequences of the target genes (BoCCD, BoALDH, BoNMT) using gene-specific primers.

-

Clone the amplified PCR products into an appropriate E. coli expression vector (e.g., pET vector series).

4.2.2. Heterologous Expression in E. coli

-

Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).

-

For BoCCD characterization, co-transform with plasmids engineered for lycopene production.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Culture the cells under appropriate conditions (temperature, time) to allow for protein expression and enzymatic conversion of the substrate.

4.2.3. Metabolite Extraction and Analysis

-

Harvest the E. coli cells by centrifugation.

-

Extract the apocarotenoids from the cell pellet using an organic solvent (e.g., acetone or ethyl acetate).

-

Analyze the extracted metabolites by HPLC or LC-MS/MS to identify the reaction products (bixin aldehyde, norbixin, bixin).

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

4.3.1. RNA Extraction and cDNA Synthesis

-

Isolate total RNA from various Bixa orellana tissues (e.g., leaves, different stages of seed development) using a suitable RNA extraction kit or protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcription kit.

4.3.2. qRT-PCR

-

Design and validate gene-specific primers for the target genes (BoCCD, BoALDH, BoNMT) and a suitable reference gene (e.g., 18S rRNA).

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, primers, and cDNA template.

-

Perform the qRT-PCR using a real-time PCR system with a typical thermal profile: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the relative gene expression levels using the 2-ΔΔCt method.

Visualizations

Bixin Biosynthetic Pathway

Caption: The enzymatic conversion of lycopene to bixin.

Experimental Workflow for Enzyme Characterization

Caption: A typical workflow for enzyme functional analysis.

Conclusion

The bixin biosynthetic pathway in Bixa orellana represents a well-defined, three-step enzymatic conversion of lycopene into the commercially valuable pigment, bixin. While the core enzymes have been identified and the general pathway elucidated, this guide highlights the need for more detailed quantitative data, particularly concerning enzyme kinetics and comprehensive gene expression profiles. The provided experimental protocols offer a foundation for researchers to further investigate this pathway, with the potential to optimize bixin production through metabolic engineering and to explore the pharmacological activities of the pathway's intermediates and final products for drug development.

References

- 1. Isolation and functional characterization of two dioxygenases putatively involved in bixin biosynthesis in annatto (Bixa orellana L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Identifying Bixa orellana L. New Carotenoid Cleavage Dioxygenases 1 and 4 Potentially Involved in Bixin Biosynthesis [frontiersin.org]

- 4. Identifying Bixa orellana L. New Carotenoid Cleavage Dioxygenases 1 and 4 Potentially Involved in Bixin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics and bixine extraction time from achiote (Bixa Orellana L.) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Pharmacological Properties of Z-Bixin Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-bixin, the naturally occurring cis-isomer of bixin, is the principal apocarotenoid found in the seeds of the Bixa orellana L. plant, commonly known as annatto.[1][2][3] While traditionally used as a natural food colorant, recent scientific investigations have unveiled a spectrum of pharmacological activities that position Z-bixin as a promising candidate for therapeutic development.[4][5] This technical guide provides an in-depth overview of the pharmacological properties of Z-bixin, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Bixin's chemical structure, characterized by a conjugated polyene chain with a carboxylic acid and a methyl ester group, underpins its biological activity.[6][7] The cis-configuration of Z-bixin is a notable feature among natural carotenoids.[6] This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural compound.

Pharmacological Properties

Antioxidant Activity

Z-bixin exhibits potent antioxidant properties by neutralizing free radicals and reducing oxidative stress.[8] Its conjugated double bond system allows it to effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[9]

-

Mechanism of Action : Z-bixin's antioxidant effects are attributed to its ability to donate electrons to neutralize free radicals.[9] It has been shown to reduce lipid peroxidation, a key indicator of oxidative damage.[2] Furthermore, Z-bixin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[6][10] This activation leads to the increased expression of downstream antioxidant enzymes.[11]

Anti-inflammatory Activity

Z-bixin has demonstrated significant anti-inflammatory effects in various preclinical models.[1][10][12] Its anti-inflammatory action is mediated through the modulation of several key signaling pathways involved in the inflammatory response.

-

Mechanism of Action : Z-bixin has been shown to inhibit the Toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB) signaling pathway.[10][12] By inhibiting the activation of NF-κB, a pivotal transcription factor for pro-inflammatory cytokines, Z-bixin suppresses the expression of inflammatory mediators such as TNF-α and IL-1β.[12] Additionally, it has been reported to modulate the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway and inhibit the thioredoxin-interacting protein/NOD-like receptor protein 3 (TXNIP/NLRP3) inflammasome.[10][12]

Anticancer Activity

Emerging evidence suggests that Z-bixin possesses anticancer properties against various cancer cell lines.[4][13] Its anticancer effects are linked to the induction of oxidative stress in tumor cells, leading to apoptosis.

-

Mechanism of Action : In contrast to its antioxidant role in normal cells, Z-bixin can act as a pro-oxidant in cancer cells at higher concentrations, leading to cytotoxicity.[9] It has been found to induce cell death in multiple myeloma cells by imposing cellular oxidative stress and inhibiting the thioredoxin and thioredoxin reductase redox pathway.[13] Z-bixin has also been shown to sensitize human melanoma cells to conventional chemotherapy by inducing apoptosis and cell cycle arrest.[14]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological properties of Z-bixin from various studies.

Table 1: In Vitro Efficacy of Z-Bixin

| Cell Line | Pharmacological Effect | Metric | Value | Reference |

| Various Tumor Cell Lines | Cytotoxicity | IC50 | 10 - 50 µM (24h exposure) | [13] |

| Human Cardiac Muscle (H9C2) | Anti-inflammatory | Effective Concentration | 40, 80 µM | [10][12] |

| RAW 264.7 Macrophages | Reduction of ROS | Effective Concentration | 200 µM | [8] |

| NIH/3T3 Fibroblasts | Antioxidant (MDA reduction) | % Reduction | 46% | [2] |

| Human Melanoma (A2058) | Growth Inhibition, Apoptosis | Not specified | - | [14] |

Table 2: In Vivo Efficacy of Z-Bixin

| Animal Model | Condition | Dosage | Outcome | Reference |

| Mice | High-fat diet-induced liver steatosis | 200 mg/kg (intraperitoneal) | Reduced serum lipids, liver enzymes, and inflammatory infiltration. | [12] |

| Mice | High-fat diet-induced cardiac fibrosis | 50, 100, 200 mg/kg (daily, 14 weeks) | Ameliorated cardiac fibrosis and insulin resistance. | [12] |

| Mice | Experimental Autoimmune Encephalomyelitis | 100 mg/kg/day (18 days) | Decreased pro-inflammatory cytokines and increased anti-inflammatory cytokines. | [10] |

| Rats | Streptozotocin-induced diabetes | 10, 100 mg/kg (daily, 30 days) | Reduced blood glucose, LDL cholesterol, and triglycerides. | [15] |

Table 3: Physicochemical and Pharmacokinetic Properties of Z-Bixin

| Parameter | Value | Conditions | Reference |

| Solubility | < 1 µM | pH 2.0 | [8] |

| 30 µM (4h), 11 µM (24h) | pH 6.6 | [8] | |

| 64 µM (4h), 43 µM (24h) | pH 7.4 | [8] | |

| Plasma Stability | High (nearly 100% retained) | 4 hours in rat plasma | [8] |

| Microsomal Stability | High (negligible degradation) | 4 hours in rat liver microsomes | [8] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on Z-bixin.

Z-Bixin Extraction and Purification

-

Objective : To isolate and purify Z-bixin from Bixa orellana seeds.

-

Protocol :

-

Annatto seeds are subjected to a two-step Soxhlet extraction, first with hexane for 8 hours, followed by chloroform for another 8 hours.[8]

-

Alternatively, successive washing with a mixture of hexane and methanol (1:1 v/v), followed by ethyl acetate and dichloromethane can be employed to remove impurities.[4]

-

The crude extract is then purified by crystallization to obtain Z-bixin.[4]

-

The purity and identity of Z-bixin are confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][8]

-

In Vitro Antioxidant Activity - TBARS Assay

-

Objective : To assess the antioxidant activity of Z-bixin by measuring the inhibition of lipid peroxidation.

-

Protocol :

-

NIH/3T3 fibroblast cells are cultured in appropriate media.

-

Oxidative stress is induced in the cells using a pro-oxidant agent like hydrogen peroxide (H₂O₂).

-

The cells are then treated with different concentrations of Z-bixin.

-

After incubation, the levels of malondialdehyde (MDA), a marker of lipid peroxidation, are measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[2]

-

The percentage reduction in MDA levels in Z-bixin-treated cells compared to the control group indicates the antioxidant activity.[2]

-

In Vitro Anti-inflammatory Activity - Western Blotting for NF-κB Pathway Proteins

-

Objective : To investigate the effect of Z-bixin on the NF-κB signaling pathway.

-

Protocol :

-

Human cardiac muscle cells (H9C2) or RAW 264.7 macrophages are cultured.

-

Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

-

The cells are then treated with Z-bixin at various concentrations (e.g., 40, 80 µM) for a specified duration (e.g., 24 hours).[10][12]

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins from the NF-κB pathway (e.g., TLR4, MyD88, p-IKKα, p-IκBα, p-NF-κB p65) are separated by SDS-PAGE and transferred to a membrane.[12]

-

The membrane is probed with specific primary antibodies against the target proteins, followed by secondary antibodies.

-

The protein bands are visualized and quantified to determine the effect of Z-bixin on their expression and phosphorylation levels.[12]

-

In Vivo Anti-inflammatory Activity in a Mouse Model of Acute Lung Injury

-

Objective : To evaluate the in vivo anti-inflammatory effects of Z-bixin.

-

Protocol :

-

Animals are divided into groups: Control, Z-bixin, LPS, and LPS + Z-bixin.

-

The treatment groups receive Z-bixin (e.g., via oral gavage) for a specified period.

-

Acute lung injury is induced by administering LPS.

-

After a certain time, the animals are euthanized, and lung tissue and bronchoalveolar lavage fluid (BALF) are collected.

-

Inflammatory markers such as TNF-α and IL-6 levels in the lung tissue and neutrophil influx in the BALF are measured.[8]

-

The reduction in these inflammatory markers in the Z-bixin-treated group compared to the LPS group indicates its anti-inflammatory efficacy.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways modulated by Z-bixin and a typical experimental workflow.

Caption: Z-Bixin's inhibition of the NF-κB signaling pathway.

Caption: Z-Bixin's activation of the Nrf2 antioxidant pathway.

Caption: A typical experimental workflow for in vitro studies.

Conclusion

Z-bixin, the cis-isomer of bixin from Bixa orellana, demonstrates a compelling profile of pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer effects. Its mechanisms of action, centered around the modulation of key cellular signaling pathways such as Nrf2 and NF-κB, highlight its therapeutic potential. The quantitative data presented herein provide a foundation for dose-response characterization and the design of future preclinical and clinical studies. The detailed experimental protocols offer a practical guide for researchers seeking to investigate the properties of this promising natural compound further. Continued research into the pharmacokinetics, safety profile, and clinical efficacy of Z-bixin is warranted to fully elucidate its role in human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative bioactivity assessment of bixin pigment and associated phytochemicals extracted from annatto seeds using conventional and green solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lawdata.com.tw [lawdata.com.tw]

- 4. The role of bixin as antioxidant, anti-inflammatory, anticancer, and skin protecting natural product extracted from Bix… [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Traditional Uses, Chemical Constituents, and Biological Activities of Bixa orellana L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic Advances in the Therapeutic Application of Bixin for Lung Inflammation In Vitro and In Vivo [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Therapeutic potential of bixin on inflammation: a mini review [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Therapeutic potential of bixin on inflammation: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annatto Constituent Cis-Bixin Has Selective Antimyeloma Effects Mediated by Oxidative Stress and Associated with Inhibition of Thioredoxin and Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bixin, an apocarotenoid isolated from Bixa orellana L., sensitizes human melanoma cells to dacarbazine-induced apoptosis through ROS-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bixin and Norbixin Have Opposite Effects on Glycemia, Lipidemia, and Oxidative Stress in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

Bixin: A Technical Guide to its Antioxidant Activity and Free Radical Scavenging Capabilities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bixin, a vibrant red-orange apocarotenoid found in the seeds of the annatto tree (Bixa orellana), has a long history as a natural colorant in food and cosmetics. Beyond its coloring properties, a growing body of scientific evidence highlights its significant antioxidant and cytoprotective effects. Bixin's unique molecular structure, characterized by a long conjugated polyene chain and a terminal carboxylic acid group, underpins its potent ability to neutralize reactive oxygen species (ROS) and modulate cellular antioxidant defenses. This technical guide provides an in-depth review of bixin's antioxidant activity, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical mechanisms.

Core Mechanisms of Antioxidant Action

Bixin exerts its antioxidant effects through a dual mechanism:

-

Direct Free Radical Scavenging: The extensive system of conjugated double bonds in bixin's polyene chain allows it to effectively delocalize and stabilize unpaired electrons, thereby neutralizing free radicals.[1][2] Bixin can donate an electron or a hydrogen atom to quench reactive species like the hydroxyl radical (•OH), superoxide anion (O₂•⁻), and peroxyl radicals.[3][4] Studies have shown that the free carboxyl group is crucial for this activity, as its esterification leads to a reduction in antioxidant capacity.[1] The scavenging ability of cis-bixin towards ROS has been estimated to be 17 times higher than that of the well-known antioxidant astaxanthin and 69 times higher than β-carotene.[3]

-

Indirect Antioxidant Effects via Cellular Pathway Modulation: Bixin upregulates endogenous antioxidant defense systems by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation by bixin leads to the increased expression of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Quantitative Antioxidant Activity of Bixin

The antioxidant capacity of bixin has been quantified using various standard assays. The following tables summarize the key findings from in vitro studies.

Table 1: Radical Scavenging Activity (IC50 Values)

The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

| Assay | Radical/Oxidant | Bixin Sample Type | IC50 Value |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Bixin pigment from Annatto seed extract | 548.5 ± 20.0 ppm |

Table 2: ABTS Radical Cation Decolorization Assay

The Trolox Equivalent Antioxidant Capacity (TEAC) and α-tocopherol Equivalent Antioxidant Capacity (α-TEAC) assays measure the antioxidant capacity relative to the standards Trolox (a water-soluble vitamin E analog) and α-tocopherol, respectively.

| Compound | TEAC Value | α-TEAC Value |

| 9'Z-Bixin | 1.19 ± 0.05 | 1.08 ± 0.05 |

| 9'Z-Norbixin (demethylated bixin) | 1.48 ± 0.04 | 1.34 ± 0.04 |

Table 3: Cellular Antioxidant Activity

This assay measures the ability of a compound to prevent lipid peroxidation within a cellular environment, often induced by an oxidizing agent.

| Assay | Oxidative Stress Marker | Cell Line | Bixin Sample Type | % Reduction of Marker |

| TBARS | Malondialdehyde (MDA) | NIH-3T3 fibroblasts | Pure Bixin | 46.00% |

Visualization of Mechanisms and Workflows

Direct vs. Indirect Antioxidant Mechanisms

The following diagram illustrates the dual pathways through which bixin mitigates oxidative stress.

References

A Technical Guide to the Anti-inflammatory Effects of Bixin on Lung Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bixin, a prominent apocarotenoid found in the seeds of Bixa orellana, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the mechanisms underlying bixin's protective effects against lung inflammation. It consolidates findings from various preclinical models, including ventilator-induced lung injury (VILI), particle-induced lung injury, and allergic asthma. The core of bixin's anti-inflammatory action lies in its ability to modulate key signaling pathways, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This document details the experimental evidence, presents quantitative data in a structured format, outlines the methodologies used in pivotal studies, and provides visual representations of the involved signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Lung inflammation is a critical component of various pulmonary diseases, including Acute Respiratory Distress Syndrome (ARDS), Chronic Obstructive Pulmonary Disease (COPD), and asthma. The inflammatory process, characterized by the influx of immune cells and the release of pro-inflammatory mediators, can lead to significant tissue damage and loss of lung function. Current therapeutic strategies often have limitations, necessitating the exploration of novel anti-inflammatory agents. Bixin has emerged as a promising natural compound with multifaceted pharmacological activities. This guide focuses specifically on its demonstrated efficacy in mitigating lung inflammation, providing a technical overview of its mechanisms of action and the supporting experimental data.

Core Anti-inflammatory Mechanisms of Bixin in the Lung

Bixin exerts its anti-inflammatory effects in the lungs through a multi-pronged approach, primarily centered on the regulation of two critical signaling pathways: Nrf2 and NF-κB.

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Bixin has been shown to disrupt the Nrf2-Keap1 interaction.[1][2][3] This disruption is achieved by bixin blocking the ubiquitylation and degradation of NRF2 in a KEAP1-C151 dependent manner.[1][4] This leads to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a host of cytoprotective genes, including heme oxygenase-1 (HMOX1) and glutamate-cysteine ligase modifier subunit (GCLM), thereby bolstering the lung's defense against oxidative stress and inflammation.[1]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In inflammatory states, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate transcription of target genes. Bixin has been demonstrated to suppress the activation of the NF-κB pathway.[3][5] Studies have shown that bixin treatment can block the phosphorylation of the p65 subunit, a critical step in its activation, without affecting the total protein level of p65.[3] This inhibitory action on the NF-κB pathway leads to a significant reduction in the production of pro-inflammatory mediators, thus attenuating the inflammatory cascade in the lungs.

Modulation of the PI3K/Akt Pathway

In the context of allergic asthma, bixin has also been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway.[5][6][7] This pathway is involved in cell survival, proliferation, and inflammation. Bixin administration has been found to attenuate the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) in the lungs of asthmatic mice.[5][6] By antagonizing the activation of the PI3K/Akt pathway, bixin can suppress allergic airway inflammation, reverse glucocorticoid resistance, and alleviate airway remodeling.[6][7]

Quantitative Data on Bixin's Anti-inflammatory Effects

The following tables summarize the quantitative data from key studies, demonstrating the efficacy of bixin in various models of lung inflammation.

Table 1: Effect of Bixin on Inflammatory Cell Infiltration in Lung Injury Models

| Model | Treatment Group | Total Cells (x10^5) in BALF | Macrophages (x10^5) in BALF | Neutrophils (x10^5) in BALF | Lymphocytes (x10^5) in BALF |

| Cigarette Smoke-Induced Acute Lung Inflammation | Control | 1.8 ± 0.2 | 1.7 ± 0.2 | 0.05 ± 0.01 | 0.04 ± 0.01 |

| Cigarette Smoke (CS) | 4.5 ± 0.5 | 3.9 ± 0.4 | 0.4 ± 0.06 | 0.2 ± 0.03 | |

| CS + Bixin (6%) | 3.2 ± 0.4 | 2.9 ± 0.3 | 0.2 ± 0.04 | 0.1 ± 0.02 | |

| CS + Bixin (12%) | 2.5 ± 0.3 | 2.3 ± 0.3 | 0.1 ± 0.02 | 0.08 ± 0.01 | |

| CS + Bixin (18%) | 2.1 ± 0.2 | 1.9 ± 0.2 | 0.08 ± 0.01 | 0.06 ± 0.01 |

Data adapted from studies on bixin-loaded polymeric nanoparticles in a mouse model of cigarette smoke-induced acute lung inflammation.[5]

Table 2: Effect of Bixin on Pro-inflammatory Cytokine Levels

| Model | Treatment Group | TNF-α (pg/mL) in BALF | IL-6 (pg/mL) in Lung Homogenate | IL-1β (pg/mL) in Lung Homogenate |

| LPS-Induced Acute Lung Injury | Control | 50 ± 8 | 80 ± 12 | 65 ± 10 |

| LPS | 450 ± 50 | 600 ± 70 | 520 ± 60 | |

| LPS + Bixin (50 mg/kg) | 280 ± 35 | 350 ± 45 | 310 ± 40 | |

| LPS + Bixin (100 mg/kg) | 150 ± 20 | 210 ± 30 | 180 ± 25 | |

| Cigarette Smoke-Induced Acute Lung Inflammation | Control | 25 ± 5 | - | - |

| Cigarette Smoke (CS) | 150 ± 20 | - | - | |

| CS + Bixin (18%) | 50 ± 8 | - | - |

Data are representative values compiled from multiple studies on LPS and cigarette smoke-induced lung inflammation.[5][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the anti-inflammatory effects of bixin.

Animal Models of Lung Inflammation

-

Ventilator-Induced Lung Injury (VILI): Mice are anesthetized and mechanically ventilated with a high tidal volume to induce lung injury. Bixin is typically administered intraperitoneally (i.p.) prior to the initiation of mechanical ventilation.[4]

-

Silica-Induced Lung Injury: A suspension of crystalline silica is instilled intratracheally into mice to induce long-term inflammation and fibrosis. Bixin treatment is administered, often via i.p. injection, following the silica instillation.[2][3]

-

Cigarette Smoke-Induced Acute Lung Inflammation: Mice are exposed to cigarette smoke for a defined period to induce acute inflammation. Bixin, often formulated in nanoparticles for oral delivery, is administered prior to or during the exposure period.[5]

-

Allergic Asthma Model: Mice are sensitized to an allergen, such as ovalbumin (OVA), followed by a challenge with the same allergen to induce an asthmatic phenotype. Bixin is administered during the sensitization and/or challenge phases.[6][7]

In Vitro Assays

-

Cell Culture: Human lung cancer cell lines (e.g., H1299) or macrophage cell lines (e.g., THP-1) are used.[2][3]

-

Nrf2 Activation Assay: Cells are treated with bixin, and nuclear extracts are analyzed for Nrf2 levels by Western blotting. The expression of Nrf2 target genes (e.g., HMOX1, GCLM) is quantified by qPCR or Western blotting.[1]

-

NF-κB Activation Assay: Cells are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of bixin. The phosphorylation of NF-κB p65 is assessed by Western blotting.[3]

-

Reporter Gene Assays: Cells are transfected with a luciferase reporter construct containing Antioxidant Response Elements (AREs). An increase in luciferase activity upon bixin treatment indicates Nrf2 activation.

Biochemical and Histological Analyses

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline, and the collected fluid is analyzed for total and differential cell counts. Cytokine levels in the BALF are measured using ELISA.

-

Histopathology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, edema, and cellular infiltration.

-

Immunohistochemistry (IHC): Lung tissue sections are stained with antibodies against specific proteins (e.g., Nrf2, p-p65) to visualize their expression and localization.[1]

-

Western Blotting: Protein extracts from lung tissue or cells are separated by SDS-PAGE and transferred to a membrane. The levels of specific proteins (e.g., Nrf2, Keap1, p-p65, p-Akt) are detected using specific antibodies.[3]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF, serum, or lung homogenates are quantified using commercially available ELISA kits.[6]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by bixin and a typical experimental workflow.

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Bixin protects against particle-induced long-term lung injury in an NRF2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential of bixin on inflammation: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bixin protects mice against bronchial asthma though modulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Bixin's Anticancer Potential Against Skin Cancer: A Technical Guide

A Deep Dive into the Chemopreventive and Therapeutic Properties of a Natural Apocarotenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skin cancer remains a significant global health concern, with rising incidence rates necessitating the exploration of novel preventive and therapeutic strategies. Natural compounds, with their diverse chemical structures and biological activities, represent a promising avenue for skin cancer research. Bixin, a bright reddish-orange apocarotenoid derived from the seeds of the achiote tree (Bixa orellana), has emerged as a compelling candidate.[1][2][3] Traditionally used as a food coloring and condiment, recent scientific investigations have unveiled its potent antioxidant, anti-inflammatory, and anticancer properties.[4][5][6] This technical guide provides an in-depth analysis of the current understanding of bixin's anticancer effects against skin cancer, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies.

Bixin's Photoprotective Effects: A Chemopreventive Strategy

Exposure to solar ultraviolet (UV) radiation is a primary etiological factor in skin carcinogenesis, inducing photodamage, oxidative stress, and inflammation.[7][8] Bixin has demonstrated significant photoprotective effects, positioning it as a potential chemopreventive agent.

The NRF2 Signaling Pathway: Bixin's Core Mechanism

A pivotal mechanism underlying bixin's photoprotective action is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[7][8][9] NRF2 is a master regulator of the cellular antioxidant response.[7][8] Under normal conditions, NRF2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). Bixin has been shown to interact with a critical cysteine sensor residue (Cys-151) on KEAP1, leading to the release and nuclear translocation of NRF2.[9][10] In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes, orchestrating a robust defense against UV-induced damage.[9]

In Vivo Evidence of Photoprotection

Studies utilizing mouse models have provided compelling in vivo evidence for bixin's photoprotective effects. Both systemic and topical administration of bixin have been shown to mitigate UV-induced skin damage.[7][8][9]

| Study Type | Animal Model | Bixin Administration | Key Findings | Reference |

| Systemic Photoprotection | SKH-1 hairless mice (Nrf2+/+ vs. Nrf2-/-) | Systemic (injection) | Suppressed UV-induced epidermal oxidative DNA damage and inflammatory responses in Nrf2+/+ mice, but not in Nrf2-/- mice. | [9][10] |

| Topical Photoprotection | SKH-1 hairless mice (Nrf2+/+ vs. Nrf2-/-) | Topical application | Reduced UV-induced epidermal hyperproliferation and oxidative DNA damage in Nrf2+/+ mice, with no effect in Nrf2-/- mice. | [7][8] |

| PUVA-Induced Hair Graying | C57BL/6J mice (Nrf2+/+ vs. Nrf2-/-) | Topical application | Suppressed psoralen + UVA (PUVA)-induced hair graying in Nrf2+/+ mice, but not in Nrf2-/- mice. | [7][8] |

Experimental Protocols: In Vivo Photoprotection Studies

A generalized experimental workflow for assessing the in vivo photoprotective effects of bixin is outlined below.

Methodology for Topical Bixin Application and UV Exposure in SKH-1 Mice (Adapted from published studies[7][8]):

-

Animal Model: Female SKH-1 hairless mice, 6-8 weeks old.

-

Bixin Formulation: A solution of bixin in a suitable vehicle (e.g., a mixture of acetone, ethanol, and polyethylene glycol).

-

Treatment Protocol:

-

Mice are divided into control (vehicle) and bixin-treated groups.

-

A defined volume of the bixin formulation or vehicle is applied topically to the dorsal skin of the mice.

-

Applications may be repeated (e.g., two consecutive daily applications) to enhance NRF2 activation.

-

-

UVB Irradiation:

-

24 hours after the final topical application, the dorsal skin of the mice is exposed to a controlled dose of UVB radiation from a solar simulator.

-

-

Post-Irradiation Analysis:

-

At a specified time point post-irradiation (e.g., 48 hours), mice are euthanized, and dorsal skin samples are collected.

-

Histology: Skin samples are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to measure epidermal thickness as an indicator of hyperproliferation.

-

Immunohistochemistry: Sections are stained with antibodies against markers of oxidative DNA damage, such as 8-hydroxy-2'-deoxyguanosine (8-oxo-dG).

-

Direct Anticancer Effects of Bixin on Skin Cancer Cells

Beyond its preventative photoprotective role, bixin exhibits direct anticancer activities against skin cancer cells, particularly melanoma.[11][12]

In Vitro Studies on Human Melanoma Cells

Research on human melanoma cell lines, such as the dacarbazine-resistant A2058 line, has demonstrated that bixin can inhibit key processes involved in cancer progression.[11]

| Parameter | Cell Line | Bixin Concentration | Effect | Reference |

| Cell Viability | A2058 (human melanoma) | 0.1-100 µM | Dose-dependent reduction in cell viability. | [12] |

| Cell Migration | A2058 (human melanoma) | 50 and 100 µM | Decreased migration rate by approximately 55% and 72%, respectively. | [12] |

| Apoptosis | A2058 (human melanoma) | Not specified | Induction of apoptosis. | [11] |

| Cell Cycle | A2058 (human melanoma) | Not specified | Cell cycle arrest in the G2/M phase. | [11] |

Molecular Mechanisms of Anticancer Action

Bixin's direct anticancer effects are mediated through multiple pathways:

-

Induction of Apoptosis: Bixin promotes programmed cell death in melanoma cells. This is a critical mechanism for eliminating cancer cells.

-

Cell Cycle Arrest: By halting the cell cycle, bixin prevents cancer cells from proliferating uncontrollably.[11]

-

Inhibition of Cell Migration: Bixin has been shown to reduce the migratory capacity of melanoma cells, which is crucial for preventing metastasis.[11][12]

-

Generation of Reactive Oxygen Species (ROS): In contrast to its antioxidant-inducing effects in normal skin cells, bixin can promote the generation of ROS in melanoma cells.[11] This elevated oxidative stress can contribute to cytotoxicity and apoptosis in cancer cells.

Experimental Protocols: In Vitro Anticancer Assays

Cell Viability Assay (e.g., MTT Assay):

-

Cell Culture: Human melanoma cells (e.g., A2058) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of bixin for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Cell Migration Assay (e.g., Wound Healing Assay):

-

Cell Monolayer: Cells are grown to confluence in a culture plate.

-

"Wound" Creation: A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

-

Treatment: The cells are washed to remove debris, and fresh media containing bixin or vehicle is added.

-

Imaging and Analysis: The wound area is imaged at different time points (e.g., 0 and 24 hours). The rate of cell migration is determined by measuring the closure of the wound area over time.

Synergistic Potential with Conventional Chemotherapy

A significant challenge in melanoma treatment is resistance to conventional chemotherapy.[11] Bixin has shown promise in overcoming this resistance. In combination with the chemotherapeutic agent dacarbazine, bixin restored the sensitivity of resistant A2058 melanoma cells, enhancing the drug's antiproliferative, anti-migratory, and pro-apoptotic effects.[11] This sensitizing effect is partly attributed to the increased oxidative stress induced by the combined treatment.[11]

Future Directions and Clinical Relevance

The existing preclinical data strongly support the potential of bixin as both a chemopreventive and therapeutic agent for skin cancer. Its approval as a food additive by regulatory bodies like the FDA may streamline its translation into clinical trials.[2][13]

Future research should focus on:

-

Optimizing Delivery: Developing novel formulations for enhanced topical delivery and bioavailability.

-

Human Clinical Trials: Conducting well-designed clinical trials to evaluate the safety and efficacy of bixin in preventing UV-induced skin damage and treating skin cancers in humans.

-

Exploring Broader Applications: Investigating the efficacy of bixin against other types of skin cancer, such as squamous cell carcinoma and basal cell carcinoma.

Conclusion

Bixin, a natural apocarotenoid, exhibits a multifaceted anticancer profile against skin cancer. Its ability to activate the NRF2 pathway provides a robust mechanism for photoprotection against UV-induced damage, a key factor in skin carcinogenesis. Furthermore, bixin exerts direct anticancer effects on melanoma cells by inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration. Its potential to sensitize resistant cancer cells to conventional chemotherapy further enhances its therapeutic promise. While further research, particularly in human subjects, is warranted, bixin represents a highly promising natural compound in the ongoing effort to combat skin cancer.

References

- 1. Meet Bixin, A Natural Food Additive That Might Help Prevent Skin Cancer [techtimes.com]

- 2. sciencedaily.com [sciencedaily.com]

- 3. COP faculty and UACC members identify food additive that may help prevent skin cancer | Cancer Center [cancercenter.arizona.edu]

- 4. What Is Annatto? Uses, Benefits, and Side Effects [healthline.com]

- 5. researchgate.net [researchgate.net]

- 6. The role of bixin as antioxidant, anti-inflammatory, anticancer, and skin protecting natural product extracted from Bixa orellana L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Topical Bixin Confers NRF2-Dependent Protection Against Photodamage and Hair Graying in Mouse Skin [frontiersin.org]

- 8. Topical Bixin Confers NRF2-Dependent Protection Against Photodamage and Hair Graying in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systemic administration of the apocarotenoid bixin protects skin against solar UV-induced damage through activation of NRF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annatto Component Prevents UV Damage and Prevents Skin Cancer in Mouse Model - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

- 11. Bixin, an apocarotenoid isolated from Bixa orellana L., sensitizes human melanoma cells to dacarbazine-induced apoptosis through ROS-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. newatlas.com [newatlas.com]

A Technical Guide to the Natural Sources and Extraction of Bixin from Annatto Seeds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bixin, a potent antioxidant carotenoid, is the principal coloring agent derived from the seeds of the annatto tree (Bixa orellana). This technical guide provides an in-depth overview of the natural sourcing of bixin and a comprehensive analysis of various extraction methodologies. Detailed experimental protocols for conventional and modern extraction techniques are presented, alongside a quantitative comparison of their efficiencies. This document aims to serve as a valuable resource for researchers, scientists, and professionals in drug development by elucidating the biosynthesis of bixin, its physicochemical properties, and the critical parameters influencing its successful extraction and purification for potential pharmaceutical applications.

Introduction

Annatto (Bixa orellana L.), a tropical shrub native to the Americas, is the sole commercial source of bixin, a vibrant orange-red apocarotenoid.[1] For centuries, annatto extracts have been utilized as a natural colorant in food, cosmetics, and textiles.[2][3] The primary pigment, bixin, and its water-soluble derivative, norbixin, are responsible for this intense coloration.[4] Beyond its tinctorial properties, bixin has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and potential anti-cancer activities, making it a promising candidate for pharmaceutical and nutraceutical development.[5][6]

This guide delves into the biosynthesis of bixin within the annatto seed and provides a detailed examination of the prevalent and emerging techniques for its extraction. A thorough understanding of these methods is paramount for optimizing yield, purity, and bioactivity, thereby facilitating the transition of bixin from a traditional colorant to a high-value active pharmaceutical ingredient.

Natural Source and Biosynthesis of Bixin

Bixa orellana L. remains the only significant natural source of bixin, which is biosynthesized and accumulated in the pericarp of the plant's seeds.[1] The biosynthesis of bixin originates from the general carotenoid pathway, with lycopene serving as the C40 precursor. The pathway to bixin involves a series of enzymatic reactions:

-

Oxidative Cleavage: Lycopene undergoes oxidative cleavage at the 5,6 (5',6') positions, catalyzed by lycopene cleavage dioxygenase (LCD) , to yield bixin aldehyde.

-

Oxidation: The aldehyde groups of bixin aldehyde are then oxidized to carboxylic acid groups by bixin aldehyde dehydrogenase (ALDH) , forming norbixin.

-

Methylation: Finally, one of the carboxylic acid groups of norbixin is esterified with a methyl group by the enzyme norbixin carboxyl methyltransferase (NMT) to produce bixin.

Physicochemical Properties of Bixin and Norbixin

| Property | Bixin | Norbixin |

| Molecular Formula | C25H30O4 | C24H28O4 |

| Molecular Weight | 394.5 g/mol | 380.5 g/mol |

| Solubility | Soluble in fats and organic solvents (e.g., acetone, chloroform, ethanol); Insoluble in water.[1][7] | Water-soluble in alkaline conditions; Insoluble in acidic and neutral aqueous solutions.[7] |

| Isomerism | Exists as cis and trans isomers; the cis-isomer is the naturally occurring and more abundant form.[4] | Exists as cis and trans isomers. |

| Stability | Sensitive to light, heat, and oxidation.[8] | Generally more stable than bixin in aqueous systems. |

| Appearance | Orange-red crystalline powder.[9] | Red-purple crystalline powder. |

Extraction of Bixin from Annatto Seeds

The extraction of bixin from annatto seeds is a critical step in obtaining a high-purity product. The choice of extraction method significantly impacts the yield, quality, and economic viability of the process.

Conventional Extraction Methods

Solvent extraction is a widely used method for bixin recovery. The selection of an appropriate solvent is crucial and is based on bixin's solubility, safety, and environmental considerations.

Experimental Protocol:

-

Seed Preparation: Annatto seeds are dried to a moisture content of ≤5% and ground to a particle size of 20-40 mesh to increase the surface area for extraction.

-

Extraction: The ground seeds are mixed with a selected organic solvent (e.g., acetone, ethanol, ethyl acetate) in a solid-to-liquid ratio typically ranging from 1:5 to 1:10 (w/v).

-

Extraction Conditions: The mixture is agitated for a specified duration (e.g., 2-4 hours) at a controlled temperature (e.g., 30-50°C) in a light-protected environment to prevent degradation.[10]

-

Solid-Liquid Separation: The extract is separated from the seed residue by filtration or centrifugation.

-

Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude bixin extract.

-

Purification: The crude extract can be further purified by recrystallization from a suitable solvent (e.g., cold acetone) to obtain crystalline bixin.[10]

Quantitative Data on Solvent Extraction:

| Solvent | Seed-to-Solvent Ratio (w/v) | Temperature (°C) | Time (min) | Bixin Yield (%) | Reference |

| Acetone | 1:10 | 50 | 90 | 2.02 | [9] |

| Ethanol | 1:10 | 50 | 90 | 1.60 | [9] |

| Ethyl Acetate | 1:10 | 50 | 90 | 0.28 | [9] |

| Acetone (Soxhlet) | - | - | 120 | 68.1 (extraction yield) | [7][8] |

| Acetone (Seed Coat) | - | - | - | 32.85 | [1] |

| Ethyl Lactate (Seed Coat) | - | - | - | 25.08 | [1] |

Modern Extraction Techniques

To address the limitations of conventional methods, such as long extraction times and large solvent consumption, several modern techniques have been developed.

UAE utilizes acoustic cavitation to disrupt the plant cell walls, enhancing solvent penetration and mass transfer, thereby accelerating the extraction process.[11]

Experimental Protocol:

-

Sample Preparation: 10 g of ground annatto seeds are placed in a flask with a specified volume of solvent (e.g., ethanol).

-

Sonication: The flask is submerged in an ultrasonic bath operating at a specific frequency (e.g., 40 kHz).[2]

-

Extraction Parameters: The extraction is carried out for a defined period (e.g., 30-50 minutes) at a controlled temperature (e.g., 50-70°C).[2]

-

Post-Extraction: The extract is filtered, and the solvent is evaporated to obtain the bixin extract.

Quantitative Data on Ultrasound-Assisted Extraction:

| Seed-to-Solvent Ratio (g/mL) | Sonication Time (min) | Temperature (°C) | Bixin Yield (%) | Reference |

| 1:15 | 50 | 54.6 | 0.912 (predicted) | [2] |

| 1:7 | 20 | Ambient | 0.62 | [11][12] |

MAE employs microwave energy to heat the solvent and sample, leading to rapid cell disruption and enhanced extraction efficiency.[13]

Experimental Protocol:

-

Sample Preparation: Annatto seeds are mixed with a solvent (e.g., ethanol) in a specified ratio.

-

Microwave Treatment: The mixture is subjected to microwave irradiation at a set power (e.g., 700 W) and frequency (e.g., 2450 MHz) for a short duration (e.g., 0-5 minutes).[5]

-

Parameter Optimization: Factors such as pH, solvent concentration, and solvent-to-seed ratio are optimized to maximize bixin yield.[5]

-

Recovery: The extract is separated and concentrated as in conventional methods.

Quantitative Data on Microwave-Assisted Extraction:

| pH | Solvent (Ethanol) Conc. (%) | Solvent-to-Seed Ratio | Time (min) | Bixin Yield (%) | Reference |

| 11 | 96 | 6:1 | 2.5 | 0.51 | [5] |

| - | - | 1:7 (v/v) (Water:Ethyl Acetate) | 15 | 0.469 | [14] |

SFE utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.[15] Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract, making it an environmentally friendly "green" solvent.

Experimental Protocol:

-

SFE System: The extraction is performed in a high-pressure vessel.

-

Extraction Conditions: Ground annatto seeds are subjected to supercritical CO2 at controlled temperatures (e.g., 30-50°C) and pressures (e.g., 10-35 MPa).[15]

-

Co-solvent: A co-solvent, such as ethanol, may be added to enhance the solubility of bixin in supercritical CO2.

-

Separation: After extraction, the pressure is reduced, causing the CO2 to return to its gaseous state, leaving behind the bixin extract.

Quantitative Data on Supercritical Fluid Extraction:

| Temperature (°C) | Pressure (bar) | CO2 Flow Rate ( kg/h ) | Bixin Concentration in Extract (g/g) | Reference |

| 60 | 250 | 0.256 | 0.564 | [16] |

Analytical Methods for Quantification

Accurate quantification of bixin and norbixin in extracts is essential for quality control and research purposes.

-

UV-Visible Spectrophotometry: A rapid and cost-effective method for quantifying total carotenoids. Bixin exhibits maximum absorbance at around 457-500 nm in various solvents.[9][17]

-

High-Performance Liquid Chromatography (HPLC): The gold standard for the separation, identification, and quantification of individual carotenoids, including the cis and trans isomers of bixin and norbixin.[18][19] A C18 column with a mobile phase of acidified methanol or acetonitrile is commonly used.[18][19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information and allows for the identification of bixin and other compounds in complex mixtures.[11]

Conclusion

The extraction of bixin from annatto seeds is a well-established process with a variety of available methods, each with its own advantages and disadvantages. While conventional solvent extraction remains a common practice, modern techniques such as UAE, MAE, and SFE offer significant improvements in terms of efficiency, extraction time, and environmental impact. For drug development and pharmaceutical applications, the choice of extraction method should be carefully considered to ensure a high-purity, high-yield product free from residual solvents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to select and optimize the most suitable extraction strategy for their specific needs, ultimately facilitating the exploration of bixin's full therapeutic potential.

References

- 1. Comparative bioactivity assessment of bixin pigment and associated phytochemicals extracted from annatto seeds using conventional and green solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ecronicon.net [ecronicon.net]

- 3. ANNATTO EXTRACTS (JECFA 52, 2004) [inchem.org]

- 4. hdb.ugent.be [hdb.ugent.be]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of different extraction methods on the recovery yield of bixin from annatto seeds (Bixa orellana L.) | The Journal of Agriculture and Development [jad.hcmuaf.edu.vn]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. The Process Of Extracting Bixin And Norbixin From Annatto Seeds [tycoremachine.com]

- 11. Ultrasound-Assisted Extraction of Bioactive Compounds from Annatto Seeds, Evaluation of Their Antimicrobial and Antioxidant Activity, and Identification of Main Compounds by LC/ESI-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Extraction of bixin from annatto seeds with microwave [inis.iaea.org]

- 15. aminer.org [aminer.org]

- 16. Obtaining Bixin- and Tocotrienol-Rich Extracts from Peruvian Annatto Seeds Using Supercritical CO2 Extraction: Experime… [ouci.dntb.gov.ua]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fimek.edu.rs [fimek.edu.rs]

- 19. Validation, Measurement Uncertainty, and Determination of Bixin and Norbixin in Processed Foods of Animal Resources Distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

Bixin Degradation Under UV Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bixin, a prominent apocarotenoid sourced from the seeds of Bixa orellana, is recognized for its coloring properties and antioxidant potential. However, its utility is intrinsically linked to its stability, particularly under ultraviolet (UV) radiation. This technical guide provides a comprehensive overview of the degradation of bixin when exposed to UV light. The primary photochemical reaction is a well-documented cis-trans isomerization, converting the naturally occurring 9-cis-bixin to all-trans-bixin. While further degradation into smaller molecules is plausible, particularly under prolonged UV exposure in the presence of oxygen, the specific chemical identities of these secondary degradation products are not extensively characterized in current scientific literature. This document outlines the primary degradation pathway, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the processes involved.

Primary Photodegradation Product of Bixin

Under UV exposure, the principal and most readily observed degradation of bixin is the isomerization of its 9-cis isomer (also known as (Z)-bixin) to the all-trans isomer ( (E)-bixin or β-bixin).[1][2] This conversion represents a change in the geometric configuration around one of the double bonds in the polyene chain of the molecule.

Table 1: Identified Photodegradation Product of Bixin

| Initial Compound | Degradation Product | Chemical Name of Product | Method of Identification |

| 9-cis-Bixin | all-trans-Bixin | (2E,4E,6E,8E,10E,12E,14E,16E,18E)-20-methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid | HPLC, UV-Vis Spectroscopy[1] |

Quantitative Data on Bixin Photodegradation

Quantitative analysis of bixin photodegradation primarily focuses on the kinetics of the cis-to-trans isomerization. The rate of this reaction is influenced by factors such as the solvent, the presence of photosensitizers, and the intensity of the UV source.

Table 2: Summary of Kinetic Data for Bixin Isomerization

| Experimental Condition | Parameter Measured | Observation | Reference |

| Acetonitrile/methanol (1:1) solution with photosensitizer (rose bengal or methylene blue) | Isomerization rate constant (k_obs) | The rate of isomerization decreases in the presence of air and with increasing bixin concentration. | [1] |

| Bixin solution without sensitizer or light | Stability | Bixin is stable to thermal isomerization at room temperature in the absence of light. | [1] |

| Prolonged illumination in the presence of air | Further Degradation | The primary isomerization product (all-trans-bixin) degrades further, likely forming oxidation products. | [1] |

Experimental Protocols

Protocol for Monitoring Bixin Photodegradation by HPLC

This protocol describes a general method for observing the isomerization of bixin under UV exposure using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the conversion of 9-cis-bixin to all-trans-bixin upon UV irradiation.

Materials:

-

9-cis-Bixin standard

-

HPLC-grade solvent (e.g., acetonitrile/methanol 1:1)

-

UV light source (e.g., 365 nm lamp)

-

Quartz cuvettes or reaction vessel

-

HPLC system with a photodiode array (PDA) detector

-

C18 HPLC column

Methodology:

-

Sample Preparation: Prepare a stock solution of 9-cis-bixin in the chosen solvent. The concentration should be optimized to give a strong signal on the HPLC detector without causing saturation.

-

UV Exposure: Transfer an aliquot of the bixin solution to a quartz cuvette or a suitable reaction vessel. Expose the solution to the UV light source. Samples should be taken at various time points (e.g., 0, 15, 30, 60, 120 minutes). A control sample should be kept in the dark to monitor for any thermal degradation.

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase for separating bixin isomers is a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[3]

-

Injection: Inject the samples taken at different time points onto the HPLC system.

-

Detection: Monitor the elution of the compounds using the PDA detector at the maximum absorption wavelength of bixin (around 450-460 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to 9-cis-bixin and all-trans-bixin based on their retention times. The identity of the peaks can be confirmed by comparing with standards or by analyzing the UV-Vis spectra provided by the PDA detector.

-

Integrate the peak areas for both isomers at each time point.

-

Calculate the percentage of conversion of 9-cis-bixin to all-trans-bixin over time.

-

Protocol for Extraction of Bixin from Annatto Seeds

This protocol provides a method for extracting bixin from its natural source, which can then be used in degradation studies.

Objective: To extract bixin from Bixa orellana seeds.

Materials:

-

Annatto seeds

-

Methanol

-

Reflux system

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Oven

Methodology:

-

Extraction:

-

Weigh a desired amount of whole annatto seeds.

-

In a reflux system, add the seeds to methanol at a ratio of 1:15 (w/v).

-

Heat the mixture to 60°C and stir for 30 minutes.[4]

-

-

Filtration and Concentration:

-

Filter the extract to remove the seed material.

-

Evaporate the solvent from the filtrate using a rotary evaporator under vacuum.

-

-

Drying:

-

Dry the resulting extract in an oven at 50°C to obtain the bixin powder.[4]

-

Visualizations

Bixin Isomerization Pathway

The following diagram illustrates the primary photochemical reaction of bixin under UV exposure.

Caption: Isomerization and subsequent degradation of bixin under UV light.

Experimental Workflow for Bixin Photodegradation Analysis

The diagram below outlines the key steps in a typical experiment to study the photodegradation of bixin.

Caption: Workflow for analyzing bixin's photodegradation.

Conclusion

The primary degradation product of bixin under UV exposure is its all-trans isomer, formed through a cis-trans isomerization of the naturally occurring 9-cis-bixin. This process has been consistently observed and can be readily monitored using standard analytical techniques such as HPLC. While there is evidence to suggest that prolonged exposure to UV light, particularly in the presence of oxygen, can lead to further degradation and the formation of oxidation products, the specific chemical structures of these secondary byproducts are not well-established in the current body of scientific literature. For researchers and professionals in drug development, understanding the propensity of bixin to isomerize is crucial for formulation stability, efficacy, and safety assessments. Further research is warranted to fully elucidate the complete degradation pathway of bixin under various UV conditions and to identify the full spectrum of its degradation products.

References

- 1. Model studies on the photosensitized isomerization of bixin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bixin - Wikipedia [en.wikipedia.org]

- 3. Systemic administration of the apocarotenoid bixin protects skin against solar UV-induced damage through activation of NRF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Bioavailability and Metabolic Fate of Bixin In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bixin, a vibrant red-orange apocarotenoid extracted from the seeds of the achiote tree (Bixa orellana), has a long history of use as a natural food colorant. Beyond its tinctorial properties, a growing body of scientific evidence highlights its potential therapeutic applications, including antioxidant and anti-inflammatory activities. However, the effective translation of these properties into clinical benefits is intrinsically linked to its bioavailability and metabolic fate in vivo. This technical guide provides a comprehensive overview of the current understanding of bixin's absorption, distribution, metabolism, and excretion (ADME), presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support further research and development.

Quantitative Pharmacokinetic Data

The bioavailability of bixin is influenced by its lipophilic nature. Upon oral administration, it undergoes significant metabolism, primarily to norbixin, its dicarboxylic acid analogue. The following tables summarize the available quantitative pharmacokinetic data for bixin and norbixin in various species.

Table 1: Pharmacokinetic Parameters of Bixin Following Oral Administration

| Species | Dose | Cmax | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) | Reference |

| Human | 16 mg | 11.6 µg/L | 2 | Not Reported | ~8 (clearance) | Not Reported | [1] |

| Rat | 100 mg/kg | Not Reported | 2 | Not Reported | Not Reported | <1.6 | [2][3] |

| Rat | 500 mg/kg | Not Reported | ~6 | Not Reported | Not Reported | <1.6 | [2][3] |